molecular formula C16H13ClFN3O2S B4276773 N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE

Cat. No.: B4276773
M. Wt: 365.8 g/mol
InChI Key: DZJYCJYDGYCDSV-UHFFFAOYSA-N
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Description

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorophenylmethyl group and a fluorobenzene sulfonamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the chlorophenylmethyl group: This step involves the alkylation of the pyrazole ring using a chlorophenylmethyl halide in the presence of a base.

    Sulfonamide formation: The final step includes the reaction of the intermediate compound with a fluorobenzene sulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

    N-{1-[(4-BROMOPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE: This compound has a bromophenylmethyl group instead of a chlorophenylmethyl group, which may result in different chemical and biological properties.

    N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.

    N-{1-[(4-NITROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE: The nitro group can significantly alter the compound’s electronic properties and its potential biological activities.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2S/c17-13-3-1-12(2-4-13)10-21-11-15(9-19-21)20-24(22,23)16-7-5-14(18)6-8-16/h1-9,11,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJYCJYDGYCDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE
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N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-FLUOROBENZENE-1-SULFONAMIDE

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